4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a cyclopropyl group bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated cyclopropyl intermediate.
Attachment of the sulfonamide group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The thiophene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the cyclopropyl and thiophene groups, resulting in different chemical and biological properties.
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding affinity.
4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both the methoxy and methyl groups on the benzene ring, along with the cyclopropyl and thiophene moieties, makes 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide unique. These substituents can significantly influence its chemical reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-10-13(20-2)5-6-14(12)22(18,19)17-11-16(7-8-16)15-4-3-9-21-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNPLOGCHUCLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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